molecular formula C28H48ClNO4S B10819059 Tiamulin-d10 (hydrochloride)

Tiamulin-d10 (hydrochloride)

Cat. No.: B10819059
M. Wt: 540.3 g/mol
InChI Key: WRHXJTYYMRJQPZ-MNCFBAAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiamulin-d10 (hydrochloride) involves the incorporation of deuterium atoms into the tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the fermentation of the fungus Clitopilus scyphoides to produce pleuromutilin, which is then chemically modified to introduce deuterium atoms .

Industrial Production Methods

Industrial production of Tiamulin-d10 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into a solid form for ease of use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Tiamulin-d10 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tiamulin-d10 (hydrochloride) can lead to the formation of various oxygenated derivatives, while reduction can produce deuterated analogs with different degrees of saturation .

Scientific Research Applications

Tiamulin-d10 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of tiamulin.

    Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibiotic.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by mycoplasmas and Gram-positive bacteria.

    Industry: Used in the development and quality control of veterinary pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiamulin-d10 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. The incorporation of deuterium atoms enhances the accuracy and precision of quantitative analyses by providing a stable reference point .

Properties

Molecular Formula

C28H48ClNO4S

Molecular Weight

540.3 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride

InChI

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20+,22-,24+,25+,26-,27+,28+;/m1./s1/i2D3,3D3,9D2,10D2;

InChI Key

WRHXJTYYMRJQPZ-MNCFBAAQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl

Origin of Product

United States

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